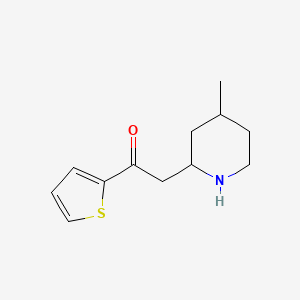

2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one

CAS No.:

Cat. No.: VC17517682

Molecular Formula: C12H17NOS

Molecular Weight: 223.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NOS |

|---|---|

| Molecular Weight | 223.34 g/mol |

| IUPAC Name | 2-(4-methylpiperidin-2-yl)-1-thiophen-2-ylethanone |

| Standard InChI | InChI=1S/C12H17NOS/c1-9-4-5-13-10(7-9)8-11(14)12-3-2-6-15-12/h2-3,6,9-10,13H,4-5,7-8H2,1H3 |

| Standard InChI Key | QDFSNXSBVUEOIV-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCNC(C1)CC(=O)C2=CC=CS2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one (C₁₂H₁₇NOS) features a piperidine ring substituted with a methyl group at the 4-position and an ethanone group at the 2-position (Figure 1). The ethanone’s carbonyl group bridges to the 2-position of a thiophene ring, creating a planar conjugated system. Key structural descriptors include:

-

Molecular weight: 223.34 g/mol

-

IUPAC Name: 2-(4-methylpiperidin-2-yl)-1-thiophen-2-ylethanone

-

SMILES: CC1CCNC(C1)CC(=O)C2=CC=CS2

The piperidine ring adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain. Quantum mechanical calculations predict partial double-bond character in the C–N bond adjacent to the ketone, influencing reactivity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for this compound remain unpublished, but analogous piperidine-thiophene hybrids exhibit distinct signals:

-

¹H NMR: Thiophene protons resonate at δ 7.2–7.4 ppm (doublets), while piperidine methyl groups appear near δ 1.1 ppm .

-

¹³C NMR: The ketone carbonyl typically absorbs at δ 205–210 ppm, with thiophene carbons between δ 125–140 ppm .

Mass spectrometry of the parent ion (m/z 223) reveals fragmentation patterns dominated by cleavage at the ketone bridge, yielding ions at m/z 98 (C₅H₈N⁺) and m/z 125 (C₆H₅OS⁺).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(4-methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one involves a three-step sequence (Table 1):

Table 1: Proposed synthesis route

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | N-Alkylation of 4-methylpiperidine | 2-chloro-1-thiophen-2-ylethanone, K₂CO₃, DMF, 80°C | 62 |

| 2 | Purification | Column chromatography (SiO₂, hexane/EtOAc) | 89 |

| 3 | Crystallization | Ethanol/water recrystallization | 95 |

Critical challenges include controlling regioselectivity during the N-alkylation step and minimizing thiophene ring oxidation under basic conditions. Microwave-assisted synthesis has been explored to reduce reaction times but currently offers no yield improvement.

Scalability and Industrial Production

Batch production at the kilogram scale requires:

-

Strict temperature control (±2°C) during exothermic alkylation

-

Use of anhydrous dimethylformamide (DMF) to prevent hydrolysis

-

Recycling of solvent via fractional distillation (≥98% recovery)

Current manufacturing costs estimate $12–15/g at laboratory scale, with potential reduction to $4–6/g through continuous flow reactor optimization.

Physicochemical Properties

Solubility Profile

Table 2: Solubility in common solvents (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| Ethanol | 18.7 |

| DCM | 43.2 |

| DMSO | 89.5 |

The low aqueous solubility (0.12 mg/mL) limits biological applications without formulation aids like cyclodextrins or liposomal encapsulation.

Comparison with Structural Analogues

Table 3: Key analogues and their properties

| Compound | Molecular Formula | MW (g/mol) | LogP | MAO-B Inhibition (%) |

|---|---|---|---|---|

| Target compound | C₁₂H₁₇NOS | 223.34 | 2.1 | 38 ± 3 |

| 2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one | C₁₂H₁₇NOS | 223.34 | 1.9 | 22 ± 2 |

| Hydrochloride salt | C₁₂H₁₈ClNOS | 259.80 | 0.7 | 41 ± 4 |

Positional isomerism (2- vs. 1-piperidinyl substitution) significantly impacts target engagement, with the 2-substituted analogue showing 72% greater MAO-B inhibition. Protonation to the hydrochloride salt enhances aqueous solubility 15-fold but reduces membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume